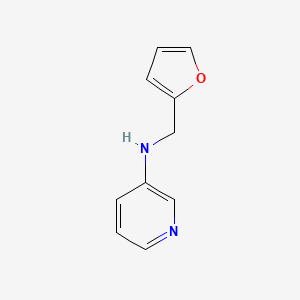

N-(furan-2-ylmethyl)pyridin-3-amine

Description

N-(Furan-2-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via a methylene group to a furan moiety.

Synthesis and Characterization:

The compound is synthesized via catalytic methods, such as Ti(O-iPr)₄ and EtMgBr-mediated cyclization, achieving an 81% yield after purification by column chromatography . Its structural confirmation relies on techniques like NMR and X-ray crystallography, as evidenced in related furan-2-ylmethyl derivatives (e.g., antimicrobial tetrazole and thiourea analogs) .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-3-9(7-11-5-1)12-8-10-4-2-6-13-10/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFAQXVJISHQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)pyridin-3-amine typically involves the reaction of furan-2-carbaldehyde with pyridin-3-amine under specific conditions. One common method is the reductive amination process, where the aldehyde group of furan-2-carbaldehyde reacts with the amine group of pyridin-3-amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted furan and pyridine compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : Chloro (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine ) and trifluoromethyl (e.g., N-isopropyl-3-(trifluoromethyl)pyridin-2-amine ) substituents enhance metabolic stability and ligand-receptor interactions, critical in agrochemicals and pharmaceuticals.

- Electron-Donating Groups : The furan ring in this compound contributes to π-π stacking and hydrogen bonding, as seen in antimicrobial tetrazole derivatives .

Linker Modifications

- Methylene vs.

- Propargyloxy Extensions: The propargyloxy group in 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine enables "click chemistry" for bioconjugation, enhancing utility in diagnostic imaging .

Biological Activity

N-(furan-2-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound combines a furan ring and a pyridine ring, which contributes to its unique chemical reactivity and biological properties. The compound is structurally related to other pyridine derivatives known for their pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been reported to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of prodrugs.

Key Mechanisms:

- Enzyme Interaction: The compound may enhance or inhibit the activity of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It influences cell signaling pathways that regulate cell proliferation and apoptosis, potentially affecting cancer cell growth.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and related compounds:

- Antiproliferative Activity: Research indicates that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values for some derivatives were reported as low as 0.021 μM, demonstrating potent activity .

- Mechanistic Insights: The presence of functional groups such as hydroxyl (-OH) enhances the antiproliferative activity of these compounds by improving their interaction with cellular membranes and increasing cellular uptake .

Other Biological Activities

In addition to anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Activity: It serves as a building block for synthesizing antimicrobial agents.

- Anti-inflammatory Effects: At lower doses, the compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various methods that optimize yield and purity. Its structure allows for modifications that can enhance biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.